molecular formula C9H14 B13948427 8-Methylenebicyclo[5.1.0]octane CAS No. 54211-15-3

8-Methylenebicyclo[5.1.0]octane

Cat. No.: B13948427
CAS No.: 54211-15-3
M. Wt: 122.21 g/mol
InChI Key: MUDRFXBMCDULFP-UHFFFAOYSA-N
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Description

8-Methylenebicyclo[5.1.0]octane is a bicyclic hydrocarbon with the molecular formula C9H14. It is characterized by a unique structure where a methylene group is attached to a bicyclo[5.1.0]octane framework. This compound is known for its applications in organic synthesis and research due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylenebicyclo[5.1.0]octane can be synthesized through various methods, primarily involving cyclization reactions of alkenes. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes. These methods often involve the use of high-purity reagents and advanced catalytic systems to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 8-Methylenebicyclo[5.1.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Methylenebicyclo[5.1.0]octane has several applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Methylenebicyclo[5.1.0]octane involves its interaction with various molecular targets. The methylene group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity. The bicyclic structure provides rigidity, affecting how the compound interacts with enzymes and other biological molecules .

Comparison with Similar Compounds

Properties

CAS No.

54211-15-3

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

8-methylidenebicyclo[5.1.0]octane

InChI

InChI=1S/C9H14/c1-7-8-5-3-2-4-6-9(7)8/h8-9H,1-6H2

InChI Key

MUDRFXBMCDULFP-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C1CCCCC2

Origin of Product

United States

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